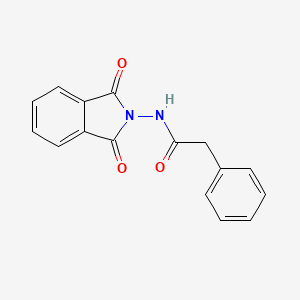![molecular formula C12H12N2O3S2 B5768890 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5768890.png)
4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide, also known as MPTC, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. MPTC has been found to have unique properties that make it suitable for use in various experiments.
Mechanism of Action
The mechanism of action of 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in cellular processes. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects on cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide in lab experiments is its ability to selectively target certain enzymes involved in cellular processes. This makes it a useful tool for investigating the role of these enzymes in various biological systems. However, one limitation of using 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide is its potential toxicity, which could affect the results of experiments.
Future Directions
There are several future directions for research involving 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide. One area of interest is the development of 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide and its effects on various cellular processes.
Synthesis Methods
4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis process involves the use of reagents such as thiophene, methylamine, and phenylsulfonyl chloride. The reaction takes place in the presence of a catalyst, such as triethylamine, to produce 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide.
Scientific Research Applications
4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide has been found to have potential applications in scientific research, particularly in the study of various biological systems. It has been used in experiments to investigate the effects of 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide on various cellular processes, including cell proliferation, apoptosis, and DNA damage response.
properties
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-14(9-5-3-2-4-6-9)19(16,17)10-7-11(12(13)15)18-8-10/h2-8H,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSCQBCRRBELGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Methyl(phenyl)sulfamoyl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5768810.png)
![8,8-dimethyl-3-propyl-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5768812.png)

![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5768823.png)

![1-allyl-2-(4-chlorophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5768832.png)


![4-nitro-3-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5768854.png)

![4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5768864.png)

![N-(2-furylmethyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5768881.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5768892.png)